molecular formula C11H18N4O2 B1490761 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1428233-80-0

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1490761
CAS No.: 1428233-80-0
M. Wt: 238.29 g/mol
InChI Key: XJEHITCGSRPPFD-UHFFFAOYSA-N
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Description

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a bicyclic core structure. The pyrimidine-2,4-dione moiety (uracil analog) is substituted at the 5-position with a 1,4-diazepane-methyl group and at the 6-position with a methyl group.

Properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-9(10(16)14-11(17)13-8)7-15-5-2-3-12-4-6-15/h12H,2-7H2,1H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHITCGSRPPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyluracil with 1,4-diazepane in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-2,4-dione Derivatives

Substituent Effects on Physicochemical Properties

The substituents at the 5- and 6-positions of the pyrimidine-2,4-dione core significantly modulate solubility, stability, and bioactivity.

Compound Name 5-Substituent 6-Substituent Key Properties/Applications Reference
5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4-dione 1,4-diazepan-1-ylmethyl Methyl Potential CNS activity (inferred) N/A
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidine-2,4-dione (Compound 7) (3-Hydroxy-2-hydroxymethyl)propyl Methyl Enhanced hydrophilicity due to hydroxyl groups
1,3-Dialkyl-6-methylpyrimidine-2,4-diones Alkyl groups (e.g., methyl, ethyl) Methyl Synthesized via Chapman rearrangement; agrochemical precursors
Lenacil (3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4-dione) Cyclohexyl Cyclopentyl Herbicide (inhibits photosynthesis)

Key Observations :

  • Hydrophilicity : The 1,4-diazepane substituent in the target compound may enhance water solubility compared to alkyl or aryl groups (e.g., lenacil’s cyclohexyl group) due to its nitrogen-rich structure .
  • Synthetic Routes : Unlike 1,3-dialkyl derivatives synthesized via Chapman rearrangement , the target compound’s 1,4-diazepane substituent likely requires alternative strategies, such as nucleophilic substitution or reductive amination.
Stability and Reactivity
  • Hydrolytic Sensitivity : Methoxymethyl groups in analogs like Compound 7 are prone to hydrolysis under acidic conditions , whereas the diazepane-methyl group in the target compound may offer greater stability.

Biological Activity

5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a diazepane ring and a pyrimidine moiety. The exploration of its biological properties is critical for understanding its potential applications in medicinal chemistry.

  • Molecular Formula : C11H18N4O2
  • CAS Number : 1428233-80-0
  • Molecular Weight : 234.29 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Some derivatives have shown promising results against different cancer cell lines.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : Interaction with specific enzymes related to disease pathways.

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance:

  • A study reported a compound with a similar structure exhibiting an IC50 value of 18 μM against human breast cancer cells .
  • The mechanism involved the inhibition of Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair. The compound enhanced the cleavage of PARP and increased the activity of CASPASE 3/7, indicating induction of apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial potential of pyrimidine derivatives has been explored extensively:

  • Various synthesized compounds have been evaluated for their antibacterial and antifungal activities against standard strains such as Staphylococcus aureus and Candida albicans. Some derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its ability to:

  • Inhibit Enzymatic Activity : Compounds similar to this pyrimidine derivative have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induce Apoptosis : By modulating pathways related to cell survival and death.

Research Findings and Case Studies

StudyFocusFindings
AnticancerCompound showed IC50 of 18 μM against breast cancer cells; inhibited PARP activity.
AntimicrobialSeveral derivatives exhibited significant antibacterial and antifungal activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

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